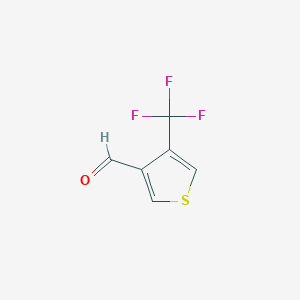

4-(Trifluoromethyl)thiophene-3-carbaldehyde

Description

Propriétés

IUPAC Name |

4-(trifluoromethyl)thiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5-3-11-2-4(5)1-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJYPBOAYVSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Trifluoroacetic Acid Derivatives and Cyclization (Patent Method)

A related method described in patent CN104672168A outlines the preparation of trifluoromethyl-substituted heterocycles starting from trifluoroacetic ethyl acetoacetate, involving chlorination with sulfuryl chloride, cyclization with thioacetamide, and hydrolysis steps to yield trifluoromethyl-substituted heterocyclic carboxylic acids. While this patent focuses on thiazole derivatives, the underlying strategy of using trifluoroacetic acid derivatives and sulfur-containing reagents can be adapted for thiophene derivatives with trifluoromethyl substitution.

Key features of this method include:

- Chlorination of trifluoroacetic ethyl acetoacetate at low temperature (-15°C to -5°C) using sulfuryl chloride with controlled molar ratios.

- Cyclization with thioacetamide in dehydrated alcohol under reflux to form sulfur-containing heterocycles.

- Subsequent hydrolysis and acidification to isolate the target compound with high purity and yield (~91-92%).

This multistep approach allows for the incorporation of the trifluoromethyl group and sulfur heteroatom in a controlled manner, potentially adaptable for synthesizing trifluoromethyl-substituted thiophene aldehydes by modifying the cyclization and functionalization steps.

Metal-Catalyzed Cross-Coupling Reactions

Research in heterocyclic chemistry frequently employs palladium-catalyzed coupling reactions such as Stille or Suzuki couplings to construct functionalized thiophene derivatives. For example, coupling of brominated thiophene derivatives with trifluoromethyl-substituted boronic acids or stannanes enables the introduction of trifluoromethyl groups at defined positions.

- Pd-catalyzed Stille coupling between bromothiophene derivatives and trifluoromethyl-substituted organostannanes can yield trifluoromethylthiophene intermediates.

- Subsequent selective formylation (e.g., Vilsmeier-Haack reaction) introduces the aldehyde group at the 3-position.

Such methods provide regioselectivity and functional group tolerance, allowing for the synthesis of 4-(trifluoromethyl)thiophene-3-carbaldehyde with good yields and purity.

Directed Lithiation and Electrophilic Formylation

Another classical approach involves directed lithiation of trifluoromethyl-substituted thiophene derivatives followed by quenching with electrophilic formylating agents such as N,N-dimethylformamide (DMF):

- The trifluoromethyl group directs lithiation to the 3-position of the thiophene ring.

- Treatment with DMF introduces the aldehyde functionality selectively.

- Workup yields the desired 4-(trifluoromethyl)thiophene-3-carbaldehyde.

This method benefits from straightforward reagents and conditions but requires careful temperature control to avoid side reactions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations | Typical Yield (%) | Purity Indicators |

|---|---|---|---|---|---|

| Trifluoroacetic ethyl acetoacetate route (Patent) | Sulfuryl chloride chlorination, thioacetamide cyclization, hydrolysis | High yield, scalable, multi-step control | Complex multi-step, specific to thiazoles but adaptable | ~91-92 | HPLC >98%, melting point data |

| Pd-catalyzed cross-coupling + formylation | Pd catalyst, bromothiophene, trifluoromethyl boronic acid/stannane, Vilsmeier-Haack formylation | Regioselective, versatile, functional group tolerant | Requires expensive catalysts, sensitive reagents | 70-85 (literature typical) | NMR, GC-MS, UV-vis spectroscopy |

| Directed lithiation + electrophilic formylation | n-Butyllithium or LDA, DMF, low temperature (-78°C) | Simple reagents, direct formylation | Sensitive to moisture, requires low temp control | 60-80 (typical) | NMR, melting point |

Research Findings and Notes

- The trifluoromethyl group significantly influences the electronic properties of the thiophene ring, affecting regioselectivity in lithiation and electrophilic substitution reactions.

- Metal-catalyzed coupling methods offer flexibility to introduce various substituents but require careful catalyst and ligand selection to optimize yields.

- The patent method involving sulfuryl chloride chlorination and thioacetamide cyclization demonstrates excellent yields and purity for trifluoromethyl heterocycles, suggesting potential adaptation for thiophene aldehydes.

- Analytical characterization typically involves NMR (1H, 13C, 19F), GC-MS, HPLC, and melting point determination to confirm structure and purity.

Analyse Des Réactions Chimiques

4-(Trifluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts. Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and strong bases for deprotonation steps.

Activité Biologique

4-(Trifluoromethyl)thiophene-3-carbaldehyde is an organic compound characterized by its unique structure, featuring a thiophene ring with a trifluoromethyl group at the 4-position and an aldehyde functional group at the 3-position. This compound is of significant interest in medicinal chemistry due to the biological activities associated with thiophene derivatives, although specific studies on its biological activity remain limited.

The molecular formula of 4-(Trifluoromethyl)thiophene-3-carbaldehyde is C6H3F3OS. The trifluoromethyl group enhances the electron-withdrawing properties of the compound, which can influence its reactivity and biological interactions. The presence of sulfur in the thiophene ring also contributes to its unique chemical behavior.

Biological Activity Overview

While direct studies on the biological activity of 4-(Trifluoromethyl)thiophene-3-carbaldehyde are scarce, related thiophene compounds have demonstrated various pharmacological properties, including:

- Antibacterial Activity : Thiophene derivatives have been explored for their potential to inhibit bacterial growth.

- Antifungal Properties : Certain thiophenes exhibit antifungal effects, making them candidates for treating fungal infections.

- Anticancer Effects : Some studies suggest that thiophene-based compounds may possess anticancer properties, although specific data on this compound is lacking.

Comparative Analysis of Related Compounds

The following table summarizes some structural analogs of 4-(Trifluoromethyl)thiophene-3-carbaldehyde and their associated biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Trifluoromethyl)thiophene-3-carbaldehyde | Similar trifluoromethyl and aldehyde groups | Potential anti-inflammatory and anticancer activity |

| 2-(Trifluoromethyl)thieno[3,4-b]thiophene | Fused thiophene structure | Antibacterial and antifungal properties |

| 4-(Chlorophenyl)thiophene | Contains chlorine instead of trifluoromethyl | Less reactive; limited biological activity reported |

| 3-Thiophenecarboxaldehyde | Aldehyde functional group without fluorine | Documented antibacterial activity |

The specific mechanism of action for 4-(Trifluoromethyl)thiophene-3-carbaldehyde has not been extensively documented. However, its reactivity with nucleophiles and electrophiles suggests potential pathways for interaction in biological systems. The trifluoromethyl group may enhance lipophilicity and metabolic stability, which are critical factors influencing bioactivity.

Case Studies and Research Findings

- Anti-inflammatory Activity : Research on related thiophene compounds indicates that they can inhibit inflammatory pathways. For instance, certain derivatives have shown significant inhibition of COX and LOX enzymes, which are critical in inflammatory responses .

- Gene Expression Modulation : Some thiophene derivatives have been reported to modulate gene expression related to inflammatory cytokines. This suggests a potential role for similar compounds in therapeutic applications targeting inflammation .

- In Vivo Studies : In animal models, certain thiophenes demonstrated anti-inflammatory effects comparable to established drugs like indomethacin. These findings highlight the therapeutic potential of thiophenes in managing inflammatory conditions .

Comparaison Avec Des Composés Similaires

Regioisomeric Thiophene Carbaldehydes

A key comparison involves regioisomers such as 4-(hydroxy(6-oxocyclohex-1-en-1-yl)methyl)thiophene-2-carbaldehyde (5v) and 5-(hydroxy(6-oxocyclohex-1-en-1-yl)methyl)thiophene-3-carbaldehyde (5w). These compounds differ in the position of the aldehyde group (2- vs. 3-position) and the substituent’s spatial arrangement. Notably, 5v and 5w are synthesized via the Morita-Baylis-Hillman reaction but exhibit distinct regioselectivity and yields (2% for 5v vs. unresolved data for 5w) due to steric and electronic effects during cyclization .

| Property | 4-(Trifluoromethyl)thiophene-3-carbaldehyde | Thiophene-2-carbaldehyde (5v) | Thiophene-3-carbaldehyde (5w) |

|---|---|---|---|

| Aldehyde Position | 3-position | 2-position | 3-position |

| Key Substituent | -CF₃ | Hydroxy-cyclohexenyl | Hydroxy-cyclohexenyl |

| Synthetic Yield | Not reported | 2% | Separated, yield unspecified |

| Reactivity | High electrophilicity | Moderate | Moderate |

Key Insight : The 3-carbaldehyde derivatives (e.g., the target compound and 5w ) generally exhibit greater steric accessibility for nucleophilic attacks compared to 2-position isomers, which may enhance their utility in coupling reactions .

Trifluoromethyl-Substituted Aromatic Analogues

The compound (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic acid () shares the -CF₃ group but incorporates it into a phenoxy moiety rather than a thiophene ring. This structural variation leads to differences in:

- Electronic Effects : The thiophene ring’s electron-rich nature amplifies the -CF₃ group’s electron-withdrawing impact compared to benzene derivatives.

- Biological Activity: Phenoxy-containing compounds often target peroxisome proliferator-activated receptors (PPARs), whereas thiophene carbaldehydes are more commonly used as intermediates in kinase inhibitor synthesis .

Thiophene Derivatives with Alternative Functional Groups

Compounds like 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene () highlight the role of substituent diversity. Unlike the target compound, this derivative features amino and carboxamido groups, which enhance hydrogen-bonding capacity and crystallinity. Such modifications are critical for solid-state properties and polymorphism studies, which are less relevant to the aldehyde-focused reactivity of 4-(Trifluoromethyl)thiophene-3-carbaldehyde .

Research Implications and Gaps

- Synthetic Challenges : The low yield of regioisomers like 5v (2%) underscores the difficulty in achieving regioselective synthesis of thiophene carbaldehydes, necessitating advanced catalytic methods .

- Pharmacological Potential: While and emphasize pharmaceutical applications, direct data on the biological activity of 4-(Trifluoromethyl)thiophene-3-carbaldehyde remain sparse. Further studies could explore its role in drug candidate libraries.

- Structural Dynamics : X-ray crystallography (as referenced in ) could resolve conformational differences between thiophene regioisomers, aiding in rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.